molecular formula C6H3BrCl2FN B1403846 6-Bromo-2,4-dichloro-3-fluoroaniline CAS No. 1360438-57-8

6-Bromo-2,4-dichloro-3-fluoroaniline

Cat. No. B1403846
M. Wt: 258.9 g/mol
InChI Key: BMJSXDVLJRTVSG-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-3-fluoroaniline is a chemical compound with the molecular formula C6H3BrCl2FN . It has a molecular weight of 258.9 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,4-dichloro-3-fluoroaniline consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms, and an amino group . The InChI code for this compound is 1S/C6H3BrCl2FN/c7-2-1-3(8)5(10)4(9)6(2)11/h1H,11H2 .


Physical And Chemical Properties Analysis

6-Bromo-2,4-dichloro-3-fluoroaniline is a solid at room temperature . Its molecular weight is 258.9 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimalarial Activity

6-Bromo-2,4-dichloro-3-fluoroaniline derivatives have been explored for their potential in antimalarial treatments. A study demonstrated that these derivatives, when tested in vitro against Plasmodium falciparum, showed effectiveness against certain clones and did not exhibit cross-resistance with existing antimalarials (Lin et al., 1990).

Synthesis of Antibiotics

These compounds are also key building blocks in the synthesis of antibiotics. A scalable method was reported for synthesizing 4-bromo-3-fluoro-6-methoxyquinoline, derived from 2,4-dichloro-3-fluoroquinoline, demonstrating their use in antimicrobial drug discovery (Flagstad et al., 2014).

Molecular Structure Analysis

Studies have also focused on the crystal and molecular structure of related compounds, like 2,6-dibromo-3-chloro-4-fluoroaniline. These studies provide insights into molecular interactions and structural properties, which are crucial in understanding the chemical behavior and potential applications of these compounds (Betz, 2015).

Synthesis of Biologically Active Compounds

6-Bromo-2,4-dichloro-3-fluoroaniline derivatives have been utilized in the synthesis of various biologically active compounds. For instance, one study demonstrated the synthesis of thieno[3,2‐c]quinoline, pyrrolo[3,2‐c]quinoline, and N‐methylpyrrolo[3,2‐c]quinoline systems, which were then tested for their antibacterial and antifungal activities (Abdel‐Wadood et al., 2014).

Quantum Chemical Calculations

Quantum chemical calculations have been conducted to understand the spectroscopic properties and nonlinear optical activity of related compounds. These studies provide deep insights into the electronic properties and potential applications in fields like materials science (Eşme & Sagdinc, 2018).

Photochemical Studies

The photochemistry of haloanilines, including compounds related to 6-Bromo-2,4-dichloro-3-fluoroaniline, has been explored. These studies are significant for understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effect of some fluorinated drugs (Freccero et al., 2003).

properties

IUPAC Name

6-bromo-2,4-dichloro-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2FN/c7-2-1-3(8)5(10)4(9)6(2)11/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJSXDVLJRTVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4-dichloro-3-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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